![molecular formula C27H25N3O3S2 B2572643 N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide CAS No. 865592-92-3](/img/structure/B2572643.png)
N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide
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Overview
Description
“N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of benzothiazole derivatives is usually achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. Attached to this system is a sulfamoyl group (SO2NH2), which is diallylated (attached to two allyl groups). The molecule also contains a diphenylacetamide moiety .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. The benzothiazole ring, the sulfamoyl group, and the acetamide group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
- Thiazole derivatives have been investigated for their antitumor and cytotoxic properties. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxic effects on prostate cancer cells .
- Researchers have designed and synthesized novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides. These compounds exhibit potential biological activities and may serve as leads for drug development .
Antitumor and Cytotoxic Activity
Antidiabetic and Anti-Inflammatory Effects
Design and Synthesis of Novel Compounds
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
Result of Action
tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this organism.
properties
IUPAC Name |
N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S2/c1-3-17-30(18-4-2)35(32,33)22-15-16-23-24(19-22)34-27(28-23)29-26(31)25(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h3-16,19,25H,1-2,17-18H2,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEZLUDLMLEABC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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